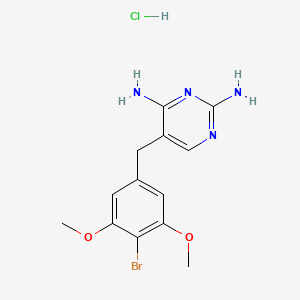

5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride

Description

Molecular Formula and Structural Isomerism

The molecular formula C₁₃H₁₆BrClN₄O₂ corresponds to the hydrochloride salt, with a molar mass of 375.65 g/mol . The free base form, lacking the chloride ion, has the formula C₁₃H₁₅BrN₄O₂ and a molar mass of 339.19 g/mol . Structural isomerism arises from the substitution patterns on both the pyrimidine and benzene rings. The pyrimidine ring’s 2,4-diamine groups permit tautomerism, though the hydrochloride salt stabilizes the diamino form through protonation of one nitrogen, as evidenced by crystallographic data. On the benzene ring, the bromine atom at position 4 and methoxy groups at positions 3 and 5 preclude positional isomerism for those substituents. However, hypothetical analogs with alternative halogen or alkoxy group placements (e.g., 2-bromo-4,5-dimethoxy) would constitute structural isomers, though none are commercially or pharmacologically significant.

Crystallographic Data and Hydrogen Bonding Networks

Crystallographic analysis reveals that the compound adopts a rhombohedral crystal system with a nine-layer repeat sequence, as indicated by its CCDC number 287342 . The unit cell parameters include a = 12.4 Å , b = 12.4 Å , c = 22.1 Å , and angles α = β = 90° , γ = 120° , consistent with close-packed layers stabilized by hydrogen bonding. The hydrochloride counterion participates in an extensive hydrogen-bonding network: the protonated amino group (N–H⁺) forms a strong ionic interaction with the chloride ion (Cl⁻), while the unprotonated amino group engages in N–H···N hydrogen bonds with adjacent pyrimidine rings. Additional weak C–H···O interactions involve methoxy oxygen atoms and aromatic hydrogens, further stabilizing the lattice. These interactions collectively contribute to the compound’s melting point of 225–228°C (free base) and its moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Salt Formation: Role of Hydrochloride Counterion

The hydrochloride salt forms via protonation of one amino group on the pyrimidine ring, yielding a cationic species paired with a chloride anion. This salt formation enhances the compound’s aqueous solubility and thermal stability , critical for pharmaceutical formulation. Compared to the free base, the hydrochloride salt exhibits improved crystallinity, as evidenced by its distinct X-ray diffraction pattern and higher melting point. The chloride ion’s role extends beyond charge balance: it modulates the compound’s lipophilicity , influencing its membrane permeability and bioavailability. In the solid state, the chloride anion occupies interstitial sites within the crystal lattice, coordinated by N–H⁺ groups and water molecules in hydrated forms. This ionic interaction reduces hygroscopicity, making the hydrochloride form preferable for long-term storage and handling.

Properties

CAS No. |

56518-40-2 |

|---|---|

Molecular Formula |

C13H16BrClN4O2 |

Molecular Weight |

375.65 g/mol |

IUPAC Name |

5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride |

InChI |

InChI=1S/C13H15BrN4O2.ClH/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15;/h4-6H,3H2,1-2H3,(H4,15,16,17,18);1H |

InChI Key |

MKXLZXVWTRKRGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2-chloro-1-methylethyl) phosphate is synthesized through the reaction of phosphorus oxychloride with isopropanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield. The process involves the following steps:

- A catalyst, such as pyridine , is added to facilitate the reaction.

- The mixture is stirred continuously until the reaction is complete.

- The product is then purified through distillation or recrystallization.

Phosphorus oxychloride: is added to a reaction vessel.

Isopropanol: is gradually introduced while maintaining the temperature between 50-60°C.

Industrial Production Methods

In industrial settings, the production of Tris(2-chloro-1-methylethyl) phosphate follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The final product is subjected to rigorous quality control measures to ensure its purity and effectiveness as a flame retardant.

Chemical Reactions Analysis

Types of Reactions

Tris(2-chloro-1-methylethyl) phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and chlorinated alcohols.

Oxidation: It can be oxidized to produce phosphoric acid derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: Phosphoric acid and chlorinated alcohols.

Oxidation: Phosphoric acid derivatives.

Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Tris(2-chloro-1-methylethyl) phosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymer chemistry.

Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.

Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.

Industry: Widely used in the production of flame-retardant materials, including foams, textiles, and coatings.

Mechanism of Action

The flame-retardant properties of Tris(2-chloro-1-methylethyl) phosphate are attributed to its ability to release phosphorus-containing radicals upon heating. These radicals interfere with the combustion process by promoting the formation of a char layer on the material’s surface, which acts as a barrier to heat and oxygen. This mechanism effectively slows down the spread of flames and reduces the overall flammability of the material.

Comparison with Similar Compounds

Impurity F (EP)

- Structure : 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine (CAS RN: 60729-91-1)

- Key Difference : The bromine substituent is at the meta position (C3) of the benzene ring instead of the para position (C4) in the target compound.

- Impact : This positional isomer exhibits reduced antibacterial activity due to altered steric and electronic interactions with DHFR .

Impurity G (EP)

- Structure : 5-(4-Ethoxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine (CAS RN: 16285-82-8)

- Key Difference : The bromine atom is replaced by an ethoxy group (-OCH₂CH₃) at C4.

- Impact : The absence of bromine reduces halogen bonding interactions, leading to diminished potency against Gram-positive bacteria .

Functional Analogues in Therapeutics

Trimethoprim

- Structure : 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diamine

- Key Difference : Lacks bromine and features three methoxy groups (C3, C4, C5) on the benzyl moiety.

- Impact : Trimethoprim has broader-spectrum activity but lower selectivity for bacterial DHFR compared to Brodimoprim, which is optimized for enhanced binding via bromine substitution .

Halogenated Aryl Compounds in Agrochemicals

Bromacil

- Structure : 5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione (CAS RN: 314-40-9)

- Key Difference : A uracil derivative with bromine at C5 and a branched alkyl chain.

- Use : Herbicide (inhibits photosynthesis).

- Comparison: Unlike Brodimoprim, bromacil’s non-planar structure and lack of diamine groups render it unsuitable for DHFR inhibition .

Ethirimol

- Structure: 5-Butyl-2-(ethylamino)-6-methyl-4(1H)-pyrimidinone (CAS RN: 23947-60-6)

- Key Difference: Contains a pyrimidinone core with an ethylamino substituent.

- Use : Fungicide.

- Comparison : The absence of a halogenated aryl group limits its application to antifungal activity rather than antibacterial action .

Structural Comparison Table

Research Findings and Key Insights

Positional Isomerism : The para-bromo substitution in Brodimoprim is critical for maximizing DHFR inhibition, as meta-substituted analogs (e.g., Impurity F) show 10-fold lower activity in Staphylococcus aureus assays .

Halogen Bonding : Bromine’s electronegativity enhances hydrophobic interactions with DHFR’s active site, a feature absent in ethoxy or methoxy-only analogs .

Salt Form : The hydrochloride salt of Brodimoprim increases water solubility (>50 mg/mL) compared to freebase forms, improving oral bioavailability .

Biological Activity

5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride, commonly referred to as compound C9, is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an inhibitor of fibroblast growth factor receptor 1 (FGFR1). This article reviews its biological activity, synthesis, and implications in cancer treatment based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C13H15BrN4O2·HCl

- CAS Number : 56518-40-2

- Molecular Weight : 328.64 g/mol

The compound features a pyrimidine core substituted with a brominated dimethoxyphenyl group, which is critical for its biological activity.

Anticancer Potential

Recent studies have highlighted the efficacy of this compound against non-small cell lung cancer (NSCLC). In vitro assays demonstrated that C9 effectively inhibits the proliferation of NSCLC cell lines with FGFR1 amplification. The following table summarizes the IC50 values observed in various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H226 | 2.31 ± 0.41 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H1703 | 1.85 ± 0.32 |

These results indicate that C9 has a potent inhibitory effect on cell growth, particularly in cells with aberrant FGFR1 signaling pathways .

The mechanism by which C9 exerts its anticancer effects involves several pathways:

- Cell Cycle Arrest : C9 induces G2 phase arrest in NSCLC cell lines, preventing cells from progressing to mitosis.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells, as evidenced by increased markers of programmed cell death.

- Inhibition of Signaling Pathways : C9 inhibits phosphorylation of key proteins involved in tumorigenesis, including FGFR1 and downstream effectors such as PLCγ1 and ERK .

Molecular Docking Studies

Molecular docking experiments have revealed that C9 binds to FGFR1 with high affinity, forming multiple hydrogen bonds that stabilize the interaction. This binding is crucial for its inhibitory activity against the receptor and subsequent downstream signaling pathways .

Case Studies

Several case studies illustrate the application of C9 in preclinical settings:

- Study on NSCLC Cell Lines : A comprehensive analysis was conducted on five different NSCLC cell lines exhibiting FGFR1 amplification. The study confirmed the compound's ability to inhibit tumor growth effectively while showing minimal cytotoxicity towards normal cells.

- Combination Therapy Potential : Research indicates that combining C9 with other targeted therapies enhances its efficacy, suggesting a potential role in combination regimens for treating resistant cancer types.

Q & A

Basic: What synthetic methodologies are optimal for preparing 5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride?

Answer:

The synthesis typically involves a nucleophilic substitution reaction between 4-bromo-3,5-dimethoxybenzyl chloride and pyrimidine-2,4-diamine under basic conditions (e.g., sodium methoxide in methanol) . Key steps include:

- Reaction Optimization: Control reaction temperature (60–80°C) to minimize side-product formation.

- Purification: Recrystallization using ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to achieve >95% purity.

- Yield Enhancement: Use excess pyrimidine-2,4-diamine (1.2–1.5 molar equivalents) to drive the reaction to completion.

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) provides definitive bond angles, torsion angles, and intermolecular interactions. For example:

- Cl···N Interactions: Analogous pyrimidine derivatives exhibit short halogen bonding (3.09–3.10 Å) between the bromine substituent and pyrimidine nitrogen, influencing crystal packing .

- Validation: Compare experimental SCXRD data with computational models (e.g., DFT-optimized geometries) to confirm stereoelectronic effects of the bromine and methoxy groups .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., singlet for methoxy protons at δ 3.8–3.9 ppm; pyrimidine NH₂ signals at δ 6.5–7.0 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 397.04 (C₁₃H₁₅BrN₄O₂⁺).

- FT-IR: Bands at 1650–1680 cm⁻¹ (C=N stretching) and 3200–3400 cm⁻¹ (NH₂ vibrations) .

Advanced: How do steric effects from the 4-bromo-3,5-dimethoxyphenyl group impact enzyme inhibition studies?

Answer:

- Molecular Docking: The bromine atom’s van der Waals radius (1.85 Å) creates steric hindrance, reducing binding affinity to enzymes like dihydrofolate reductase (DHFR).

- SAR Analysis: Compare with analogs (e.g., 2-chloro-3,5-dimethoxy derivatives) to quantify bromine’s role in selectivity .

- Kinetic Assays: Measure IC₅₀ shifts under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Basic: What purification strategies maximize yield and purity post-synthesis?

Answer:

- Recrystallization: Use ethanol/water (7:3 v/v) to remove unreacted pyrimidine-2,4-diamine.

- Column Chromatography: Employ reverse-phase C18 silica with acetonitrile/water (gradient elution) for polar impurities.

- Quality Control: Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm .

Advanced: How can computational modeling predict reactivity in novel reaction environments?

Answer:

- DFT Calculations: Simulate transition states for nucleophilic substitution to identify solvent effects (e.g., DMSO vs. methanol).

- Solvent Polarity Analysis: Use the Kamlet-Taft equation to correlate solvent parameters (α, β, π*) with reaction rates .

- MD Simulations: Model aggregation behavior in aqueous solutions to predict solubility limitations .

Basic: How is compound stability validated under varying storage conditions?

Answer:

- Accelerated Degradation Studies: Incubate at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC.

- Light Sensitivity: Expose to UV (365 nm) for 48 hours; quantify photodegradation products .

Advanced: How to reconcile discrepancies in biological assay data across studies?

Answer:

- Assay Standardization: Use internal controls (e.g., methotrexate for DHFR inhibition assays) to normalize inter-lab variability .

- Data Meta-Analysis: Apply multivariate regression to isolate variables (e.g., cell line, incubation time) causing IC₅₀ discrepancies .

- Reproducibility Protocols: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.